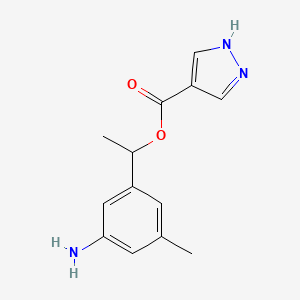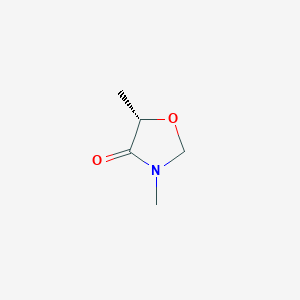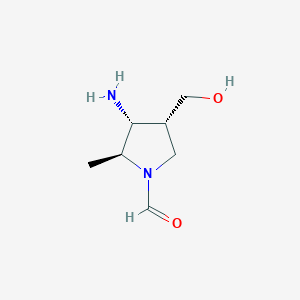
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through chiral catalysts or chiral auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (2S,3R,4R)-3-amino-4-(carboxymethyl)-2-methylpyrrolidine.
Reduction: Formation of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid
- (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride
Uniqueness
Compared to similar compounds, (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde stands out due to its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-5-7(8)6(3-10)2-9(5)4-11/h4-7,10H,2-3,8H2,1H3/t5-,6-,7-/m0/s1 |
InChI Key |
HWGRFIHZYUCMAE-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](CN1C=O)CO)N |
Canonical SMILES |
CC1C(C(CN1C=O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


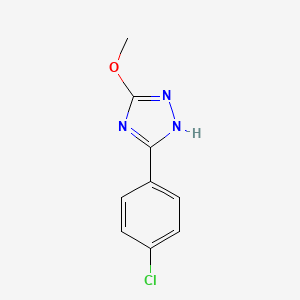

![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
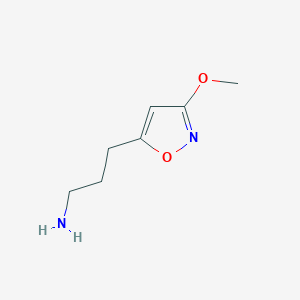
![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
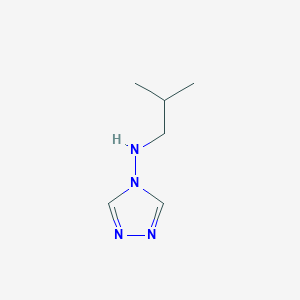
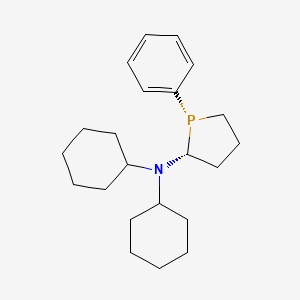

![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
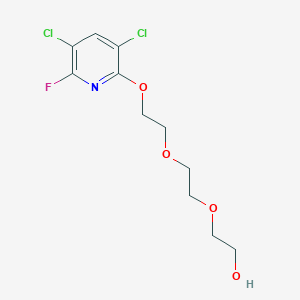
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
